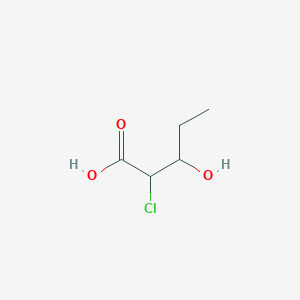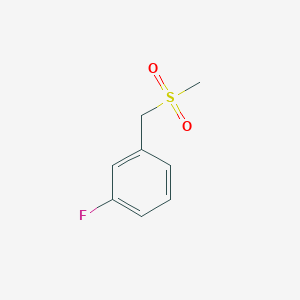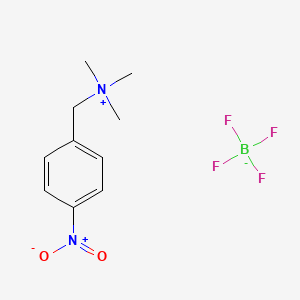![molecular formula C16H9ClF3N3OS B3040973 N3-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]-2-chloronicotinamide CAS No. 256414-68-3](/img/structure/B3040973.png)
N3-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]-2-chloronicotinamide
Vue d'ensemble
Description
N3-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]-2-chloronicotinamide, also known as NCT-501, is a small molecule inhibitor that has shown promising results in cancer research. Its unique chemical structure makes it a potential candidate for cancer therapy.
Mécanisme D'action
Target of Action
The primary targets of N3-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]-2-chloronicotinamide are the Nuclear receptor coactivator 1 and Peroxisome proliferator-activated receptor alpha . These receptors play a crucial role in regulating gene expression and are involved in various biological processes.
Mode of Action
This compound interacts with its targets, leading to changes in their activity
Biochemical Pathways
The compound affects the signaling pathways of vascular endothelial growth factor (VEGF) . VEGF is a protein that stimulates angiogenesis, the process by which new blood vessels form from pre-existing ones. By inhibiting these pathways, the compound suppresses the formation of new blood vessels.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of angiogenesis. This can potentially slow down tumor growth and metastasis, as these processes rely heavily on angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N3-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]-2-chloronicotinamide is its specificity for FOXM1, which minimizes off-target effects. It also has good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of this compound is its poor solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the development of N3-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]-2-chloronicotinamide. One potential direction is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy. Another direction is the identification of biomarkers that can predict the response of cancer cells to this compound. In addition, the combination of this compound with other cancer therapies, such as immunotherapy and targeted therapy, may enhance its therapeutic potential.
Conclusion:
This compound is a promising small molecule inhibitor that has shown potential in cancer therapy. Its unique chemical structure and specificity for FOXM1 make it a potential candidate for combination therapy. Further research is needed to optimize its pharmacokinetic properties and identify biomarkers that can predict its response in cancer cells. With continued research, this compound may become a valuable tool in the fight against cancer.
Applications De Recherche Scientifique
N3-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]-2-chloronicotinamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of the oncogenic transcription factor, FOXM1, which is overexpressed in many types of cancer. Inhibition of FOXM1 leads to cell cycle arrest and apoptosis, making this compound a promising candidate for cancer treatment.
Propriétés
IUPAC Name |
2-chloro-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3N3OS/c17-13-10(7-4-8-21-13)14(24)23-15-22-12(16(18,19)20)11(25-15)9-5-2-1-3-6-9/h1-8H,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFDJXYTOJPQEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)NC(=O)C3=C(N=CC=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid](/img/structure/B3040893.png)
![9-Chloro-2,3-diphenyl-7-(trifluoromethyl)pyrido[1,2-b][1,2,4]triazin-5-ium tetrafluoroborate](/img/structure/B3040894.png)
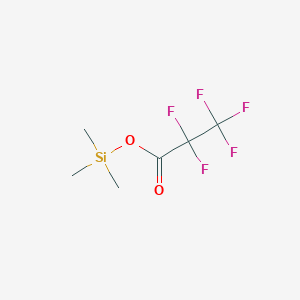
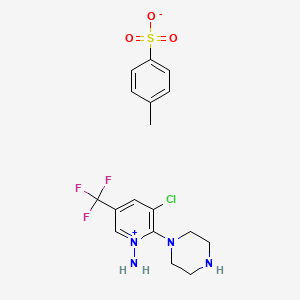
![9-Chloro-2,4-dimethyl-7-(trifluoromethyl)pyrido[1,2-a]pyrimidin-5-ium perchlorate](/img/structure/B3040897.png)
![8-chloro-1-methyl-6-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1H-[1,2,4]triazolo[1,5-a]pyridin-4-ium perchlorate](/img/structure/B3040899.png)
![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]formamide](/img/structure/B3040900.png)
